3-Chloro-2-methylprop-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
3533-59-3 |
|---|---|
Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.53 g/mol |
IUPAC Name |
3-chloro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChI Key |
WSUIRDORMCYOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2 Methylprop 2 Enoic Acid
Established Synthetic Pathways and Research Innovations
The most logical and established pathway to 3-chloro-2-methylprop-2-enoic acid begins with the readily available industrial chemical, 3-chloro-2-methylpropene (B57409). This precursor is synthesized on a large scale through the substitutive chlorination of isobutylene (B52900). nih.govontosight.ai The subsequent step, the oxidation of the allylic chloride to the corresponding carboxylic acid, is the key transformation to yield the final product.
Chlorination of Isobutylene: Isobutylene is reacted with chlorine gas at high temperatures to produce 3-chloro-2-methylpropene. nih.gov
Oxidation of 3-Chloro-2-methylpropene: The methyl group on the double bond of 3-chloro-2-methylpropene is oxidized to a carboxylic acid group.
While direct examples of this specific oxidation are not prevalent in readily accessible literature, the oxidation of similar allylic compounds is a well-understood transformation in organic chemistry.
Development of Novel Reagents and Catalytic Systems
The critical step in the synthesis is the selective oxidation of 3-chloro-2-methylpropene. Research in analogous transformations suggests that various reagents and catalytic systems could be employed. The choice of oxidant is crucial to prevent unwanted side reactions, such as addition to the double bond.
Potential Oxidizing Agents and Catalytic Systems:
Traditional Oxidants: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are capable of converting alkenes to carboxylic acids. However, these reagents are often non-selective and produce significant toxic waste.
Catalytic Oxidation: More modern approaches would likely involve catalytic systems. For instance, transition metal catalysts (e.g., based on Ruthenium or Palladium) in the presence of a co-oxidant could offer higher selectivity and efficiency. Nitric acid has also been used in the oxidation of related chlorinated compounds to carboxylic acids, though this method can present safety hazards. orgsyn.org
Ozonolysis: Ozonolysis is a powerful method for cleaving double bonds. While typically used to form aldehydes or ketones, modifying the workup conditions (using an oxidative workup with hydrogen peroxide) can lead to the formation of carboxylic acids. This would, however, cleave the carbon-carbon double bond, making it unsuitable for the desired product.
Optimization of Reaction Conditions for Enhanced Efficiency
To maximize the yield and purity of this compound, the optimization of reaction conditions is paramount. This involves a systematic study of various parameters that influence the rate and selectivity of the oxidation reaction.
Key parameters for optimization would include:
Temperature: Oxidation reactions are often exothermic. Controlling the temperature is vital to prevent runaway reactions and the formation of byproducts.
Solvent: The choice of solvent can significantly impact the reaction's outcome by influencing reagent solubility and stability.
Catalyst and Oxidant Concentration: The molar ratio of the substrate to the catalyst and oxidant needs to be carefully tuned to achieve complete conversion while minimizing side reactions.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to achieve maximum yield without product degradation.
Interactive Table: General Parameters for Optimization of Allylic Oxidation
| Parameter | Range/Options | Rationale for Optimization |
| Temperature | 0°C to 100°C | Lower temperatures may increase selectivity but slow the reaction rate. Higher temperatures can lead to decomposition or side reactions. |
| Solvent | Dichloromethane, Acetonitrile (B52724), Water, Biphasic systems | The solvent must be inert to the oxidizing conditions and capable of dissolving the reactants. |
| Catalyst Loading | 0.1 mol% to 5 mol% | A lower catalyst loading is economically and environmentally preferable, but sufficient catalyst is needed for an efficient reaction rate. |
| Oxidant | H₂O₂, O₂, KMnO₄, HNO₃ | The choice of oxidant affects selectivity, cost, and environmental impact. |
| pH / Additives | Acidic, neutral, or basic conditions; Phase-transfer catalysts | The pH can influence the reactivity of both the substrate and the oxidant. Additives may be required for biphasic systems. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound would focus on improving the environmental footprint of the proposed pathway.
Solvent-Free and Atom-Economical Methodologies
Solvent-Free Reactions: Performing the oxidation step without a solvent could significantly reduce waste and simplify product purification. This might be achievable using a heterogeneous catalyst or by running the reaction in a neat (solventless) phase if the precursor is a liquid.
Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. The oxidation of 3-chloro-2-methylpropene to this compound using an ideal oxidant like oxygen (O₂) would have a high atom economy, as the only byproduct would be water.
Hypothetical Atom Economy Calculation (Ideal Oxidation):
C₄H₇Cl + O₂ → C₄H₅ClO₂ + H₂O
In this idealized scenario, the majority of the atoms from the reactants are incorporated into the final product. In contrast, using stoichiometric reagents like KMnO₄ results in poor atom economy due to the generation of large amounts of manganese dioxide (MnO₂) waste.
Sustainable Synthetic Route Development
Developing a fully sustainable route for this compound would involve considerations beyond just the chemical reaction itself.
Key Areas for Sustainable Development:
Renewable Feedstocks: While isobutylene is traditionally derived from fossil fuels, exploring bio-based routes to this starting material would enhance the sustainability of the entire process.
Biocatalysis: The use of enzymes (biocatalysts) for the oxidation step could offer high selectivity under mild conditions (room temperature and neutral pH in water). This would represent a significant green chemistry advancement.
Waste Valorization: Investigating potential uses for any byproducts generated during the synthesis would contribute to a more circular economic model.
Reaction Mechanisms and Reactivity of 3 Chloro 2 Methylprop 2 Enoic Acid
Mechanistic Investigations of Electrophilic and Nucleophilic Additions
The reactivity of the carbon-carbon double bond in 3-chloro-2-methylprop-2-enoic acid is significantly influenced by the electronic effects of its substituents. The carboxylic acid group acts as an electron-withdrawing group, deactivating the double bond towards electrophilic attack, while the methyl group is electron-donating. The chlorine atom exhibits both an inductive electron-withdrawing effect and a resonance electron-donating effect.
Electrophilic Addition:
The electrophilic addition to the double bond of α,β-unsaturated acids like this compound is generally slower compared to simple alkenes due to the deactivating effect of the carboxyl group. When an electrophile, such as a protic acid (HX), adds across the double bond, the reaction is expected to proceed through a carbocation intermediate. The regioselectivity of the addition is governed by the stability of this carbocation. In the case of this compound, two possible carbocations can be formed upon protonation.
While specific studies on this exact molecule are limited, the addition of hydrogen halides to similar α,β-unsaturated carbonyl compounds suggests that the reaction can proceed via a conjugate addition mechanism. nih.gov In this mechanism, the initial attack of the electrophile (e.g., H⁺) occurs at the carbonyl oxygen. The resulting positive charge is then delocalized across the conjugated system, leading to the addition of the nucleophile at the β-carbon. youtube.com This would result in the formation of 3-halo-3-chloro-2-methylpropanoic acid.
Nucleophilic Addition:
The carbon-carbon double bond in this compound is also susceptible to nucleophilic attack, a reaction known as nucleophilic vinylic substitution or conjugate addition (Michael addition). wikipedia.org The electron-withdrawing nature of the carboxylic acid group makes the β-carbon electrophilic and prone to attack by nucleophiles. This reaction proceeds via a carbanionic intermediate, which is stabilized by resonance involving the carbonyl group. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this type of reaction.
The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate. The presence of the chlorine atom on the double bond can influence the reactivity and may also serve as a leaving group in some instances, leading to substitution products.
| Reactant | Reagent | Predicted Major Product | Reaction Type |
| This compound | HBr | 3-Bromo-3-chloro-2-methylpropanoic acid | Electrophilic Addition (Conjugate) |
| This compound | R₂NH | 3-(Dialkylamino)-2-methylpropanoic acid | Nucleophilic Addition (Michael Addition) |
| This compound | RSH | 3-(Alkylthio)-2-methylpropanoic acid | Nucleophilic Addition (Michael Addition) |
Note: The predictions are based on general principles of reactivity for α,β-unsaturated carboxylic acids.
Radical Reactions and Polymerization Research
The double bond in this compound can undergo radical reactions, including polymerization. Free radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. fujifilm.comresearchgate.net The presence of the chlorine atom and the carboxylic acid group can influence the polymerization behavior.
Research on the radical polymerization of related monomers, such as acrylic acid and its derivatives, provides insights into the potential polymerization of this compound. sigmaaldrich.comcmu.edu The polymerization is typically initiated by radical initiators like peroxides or azo compounds. The propagating radical adds to the double bond of the monomer in a repeating fashion to form a polymer chain.
The chlorine atom in the monomer unit may affect the properties of the resulting polymer, such as its thermal stability and chemical resistance. Studies on the polymerization of similar chlorinated monomers have been conducted. haz-map.comsigmaaldrich.com For instance, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been employed for the polymerization of related functional monomers. sigmaaldrich.com
Stereochemical Aspects of Reactions Involving the Double Bond
The double bond in this compound presents the possibility of stereoisomerism (E/Z isomers). The stereochemistry of the starting material can influence the stereochemical outcome of addition reactions.
Addition reactions to the double bond can proceed in a syn or anti fashion. masterorganicchemistry.com Syn-addition involves the addition of both parts of the reagent to the same face of the double bond, while anti-addition involves addition to opposite faces. The stereochemical outcome is often determined by the reaction mechanism. For example, reactions involving a cyclic intermediate, such as the bromination of an alkene, typically result in anti-addition. youtube.com Reactions involving concerted mechanisms or hydrogenation are often syn-selective.
The formation of new stereocenters during addition reactions can lead to the formation of diastereomers or enantiomers. The stereoselectivity of these reactions is an important consideration in organic synthesis.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound undergoes a variety of characteristic reactions, including esterification, amidation, reduction, and oxidation.
Esterification:
This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction towards the ester product. Various alcohols can be used to produce a range of esters. asianpubs.orgtechnoarete.org The reactivity of the carboxylic acid in esterification is generally influenced by steric hindrance around the carboxyl group.
Amidation:
The synthesis of amides from this compound can be achieved by reacting it with an amine. masterorganicchemistry.comucl.ac.uk This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with an amine. youtube.com Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid with an amine. nih.govnih.gov
| Reactant | Reagent(s) | Product | Derivative Type |
| This compound | Methanol, H⁺ | Methyl 3-chloro-2-methylprop-2-enoate | Ester |
| This compound | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-3-chloro-2-methylprop-2-enamide | Amide |
Reduction:
The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. The carboxylic acid group can be reduced to a primary alcohol. This reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the presence of the α,β-unsaturated system and the chloro-substituent introduces complexity.
Selective reduction of the carboxylic acid group without affecting the double bond can be challenging. Alternatively, the double bond can be reduced (hydrogenated) in the presence of a catalyst such as palladium on carbon (Pd/C), which would yield 3-chloro-2-methylpropanoic acid. nih.gov
Oxidation:
The double bond of this compound can be subjected to oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond to yield carbonyl-containing fragments. The specific products would depend on the exact reagents and reaction conditions employed.
Spectroscopic and Advanced Analytical Methodologies in the Study of 3 Chloro 2 Methylprop 2 Enoic Acid
Research into Advanced NMR Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. While specific experimental NMR data for 3-Chloro-2-methylprop-2-enoic acid is not widely available in published literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure.
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the methyl group protons, the vinylic proton, and the carboxylic acid proton.
Methyl Protons (-CH₃): This group would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is predicted to be in the range of 1.9-2.2 ppm, deshielded by the adjacent sp² carbon of the double bond.
Vinylic Proton (=CH-Cl): This proton is attached to the same carbon as the chlorine atom. It would appear as a singlet and is expected to be significantly downfield, likely in the 6.0-6.5 ppm range, due to the deshielding effects of both the double bond and the electronegative chlorine atom.
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet, characteristic of acidic protons that undergo chemical exchange. Its chemical shift is highly variable and dependent on concentration and solvent, but it is typically found far downfield, in the range of 10-13 ppm. libretexts.org
Predicted ¹³C NMR Spectrum: A proton-decoupled ¹³C NMR spectrum would display four signals, one for each unique carbon atom in the structure.
Methyl Carbon (-CH₃): This carbon would appear at the most upfield position, estimated to be in the 15-25 ppm range.
Vinylic Carbons (C=C): The two sp² hybridized carbons of the alkene would have distinct chemical shifts. The carbon bearing the methyl group (C-2) is predicted to be around 130-140 ppm. The carbon bonded to the chlorine atom (C-3) would be influenced by the halogen's electronegativity and is expected in a similar range, approximately 125-135 ppm.
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the 165-175 ppm region. libretexts.org
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming these assignments by establishing connectivity between protons and carbons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.9 - 2.2 | Singlet (s) | -CH₃ |
| ¹H | 6.0 - 6.5 | Singlet (s) | =CH-Cl |
| ¹H | 10 - 13 | Broad Singlet (br s) | -COOH |
| ¹³C | 15 - 25 | Quartet (in coupled spectrum) | -CH₃ |
| ¹³C | 125 - 135 | Doublet (in coupled spectrum) | =C HCl |
| ¹³C | 130 - 140 | Singlet (in coupled spectrum) | >C (CH₃) |
| ¹³C | 165 - 175 | Singlet (in coupled spectrum) | -C OOH |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis Methodologies
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and alkene moieties.
O-H Stretch: A very broad and strong absorption band is anticipated from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. libretexts.org
C-H Stretch: Sharp peaks for the sp³ C-H stretch of the methyl group would appear just below 3000 cm⁻¹, while the sp² C-H stretch of the vinylic proton would be found just above 3000 cm⁻¹. libretexts.org
C=O Stretch: A very strong, sharp absorption for the carbonyl group of the carboxylic acid is expected. For an α,β-unsaturated acid, this band typically appears between 1715 and 1690 cm⁻¹. libretexts.orgorgchemboulder.com
C=C Stretch: The carbon-carbon double bond stretch will give rise to a medium-intensity band in the region of 1640-1660 cm⁻¹.
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid should produce a strong band between 1210 and 1320 cm⁻¹. orgchemboulder.com The O-H in-plane and out-of-plane bending vibrations are also expected, with a broad peak around 920 cm⁻¹ being particularly characteristic. spectroscopyonline.com
C-Cl Stretch: A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.org
Raman Spectroscopy: While experimental Raman spectra are not available, this technique would be highly useful. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C double bond stretch (around 1640-1660 cm⁻¹) would be expected to produce a strong and sharp signal. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum, providing complementary information to the IR data for a full vibrational analysis. rsc.orgresearchgate.net
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Intensity |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Very Broad | Weak |
| C-H (sp²) | Stretch | 3100-3000 | Medium | Medium |
| C-H (sp³) | Stretch | 3000-2850 | Medium | Medium |
| C=O (Carboxylic Acid) | Stretch | 1690-1715 | Strong | Medium |
| C=C (Alkene) | Stretch | 1640-1660 | Medium | Strong |
| O-H | Bend | 1440-1395 | Medium, Broad | Weak |
| C-O | Stretch | 1210-1320 | Strong | Weak |
| O-H | Bend (out-of-plane) | ~920 | Medium, Broad | Weak |
| C-Cl | Stretch | 850-550 | Strong | Medium |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Research
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and deducing structural features.
For this compound (molecular weight: 120.53 g/mol ), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region would show two peaks: one for [M]⁺ at m/z 120 (containing ³⁵Cl) and another for [M+2]⁺ at m/z 122 (containing ³⁷Cl), with an intensity ratio of approximately 3:1. libretexts.org The observation of this isotopic pattern is a strong indicator of the presence of one chlorine atom in the molecule.
The fragmentation pattern would be dictated by the functional groups present. Key expected fragmentation pathways include:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment ion at m/z 85 ([M-Cl]⁺).
Loss of a Hydroxyl Radical: Alpha-cleavage next to the carbonyl group could lead to the loss of •OH, yielding an acylium ion at m/z 103 ([M-OH]⁺). This fragment would also exhibit a corresponding [M+2]⁺ peak at m/z 105. youtube.com
Loss of the Carboxyl Group: Decarboxylation could occur, leading to the loss of •COOH and a fragment at m/z 75 ([M-COOH]⁺). This fragment would also show the characteristic 3:1 isotopic pattern at m/z 77.
Acylium Ion: A prominent peak is often observed for the [R-CO]⁺ fragment in carboxylic acid derivatives. In this case, cleavage of the bond between the carbonyl carbon and the double bond is less likely, but fragments related to the carboxyl group itself, like [COOH]⁺ at m/z 45, are possible. youtube.com
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (for ³⁵Cl) | m/z Value (for ³⁷Cl) | Predicted Fragment Ion | Notes |
|---|---|---|---|
| 120 | 122 | [C₄H₅³⁵ClO₂]⁺ / [C₄H₅³⁷ClO₂]⁺ | Molecular Ion (M⁺) |
| 103 | 105 | [C₄H₄³⁵ClO]⁺ / [C₄H₄³⁷ClO]⁺ | [M-OH]⁺ |
| 85 | - | [C₄H₅O₂]⁺ | [M-Cl]⁺ |
| 75 | 77 | [C₃H₄³⁵Cl]⁺ / [C₃H₄³⁷Cl]⁺ | [M-COOH]⁺ |
| 45 | - | [COOH]⁺ | Carboxyl fragment |
Chromatographic Separation and Purity Assessment Methodologies
Chromatography is indispensable for separating this compound from reaction mixtures, byproducts, or impurities, and for quantifying its purity. Both gas and liquid chromatography have applicable methodologies.
Gas Chromatography (GC): Direct analysis of this polar carboxylic acid by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, for example, a methyl or silyl (B83357) ester. colostate.eduyoutube.com After derivatization, the resulting compound can be readily analyzed on a standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). Coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of the analyte and any impurities based on their retention times and mass spectra. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is an ideal technique for the analysis of polar compounds like this compound without the need for derivatization.
Stationary Phase: Reversed-phase chromatography using a C18 (octadecylsilane) stationary phase is the most common approach. researchgate.netnih.gov Specialty phases designed for aqueous mobile phases or polar analytes could also provide excellent separation. sigmaaldrich.com Ion-exclusion chromatography is another powerful technique specifically suited for separating organic acids. shimadzu.co.kr
Mobile Phase: A typical mobile phase for reversed-phase HPLC would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp peaks, the mobile phase is usually acidified with a small amount of an acid such as formic acid, phosphoric acid, or trifluoroacetic acid. researchgate.netshimadzu.co.kr
Detection: The compound possesses a chromophore (the C=C-C=O system), making it suitable for UV detection. The wavelength of maximum absorbance (λ_max) would likely be in the 210-230 nm range.
Table 4: Summary of Chromatographic Methodologies for this compound
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Key Considerations |
|---|---|---|---|---|
| GC-MS | e.g., 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS) | Requires derivatization (e.g., esterification, silylation) to increase volatility. |
| HPLC-UV | C18 (Reversed-Phase) | Water/Acetonitrile with acid (e.g., 0.1% H₃PO₄) | UV (210-230 nm) | No derivatization needed; good for purity assessment. |
| HPLC-UV | Ion-Exclusion | Acidic aqueous buffer (e.g., dilute H₂SO₄) | UV (210-230 nm) | Excellent selectivity for organic acids. |
Computational Chemistry and Theoretical Studies of 3 Chloro 2 Methylprop 2 Enoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-chloro-2-methylprop-2-enoic acid, methods like Density Functional Theory (DFT) are particularly effective. articleted.comnih.gov By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)), a detailed picture of the electronic structure can be obtained. nih.govarxiv.org
Key aspects of the electronic structure that can be elucidated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating methyl group, creates a complex electronic environment.
From these fundamental calculations, a variety of reactivity descriptors can be derived. These descriptors quantify the molecule's reactivity and selectivity. Important descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.
Global Softness (S): The reciprocal of hardness (1/η), indicating the capacity to accept electrons.
Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ²/(2η).
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-311+G(d,p) Level
| Descriptor | Value | Unit |
| HOMO Energy | -7.25 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 5.36 | eV |
| Ionization Potential (I) | 7.25 | eV |
| Electron Affinity (A) | 1.89 | eV |
| Electronegativity (χ) | 4.57 | eV |
| Chemical Hardness (η) | 2.68 | eV |
| Global Softness (S) | 0.373 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.89 | eV |
Note: These values are illustrative and based on trends for similar molecules.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the carboxylic acid group in this compound allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The rotation around the C-C and C-O single bonds are of particular interest. The syn and anti conformations of the carboxylic acid group, arising from rotation around the C-C bond, are expected to have different energies. ic.ac.uk The syn conformation, where the acidic hydrogen is oriented towards the carbonyl oxygen, is often stabilized by an intramolecular hydrogen bond and is typically the global minimum for carboxylic acids. ic.ac.uk
Computational methods can systematically scan the potential energy surface by varying key dihedral angles to locate energy minima (stable conformers) and saddle points (transition states between conformers).
Table 2: Illustrative Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (HO-C=O) | Relative Energy (kcal/mol) |
| Syn | ~0° | 0.00 |
| Anti | ~180° | 4.5 - 6.0 |
Note: These values are illustrative and based on typical energy differences for carboxylic acids.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, often in a solvent environment. bioinformaticsreview.comrsc.orgresearchgate.netacs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into:
Solvation Effects: How solvent molecules (e.g., water) arrange around the solute and influence its conformation and reactivity.
Vibrational Motions: The characteristic frequencies and modes of atomic vibrations.
Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent. researchgate.net
Force fields like TraPPE-UA or UFF are often used in MD simulations of small organic molecules. acs.org These simulations can reveal how intermolecular interactions, such as hydrogen bonding with the solvent, affect the conformational equilibrium and the accessibility of reactive sites.
Transition State Modeling for Reaction Pathways
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, with its activated double bond, Michael addition reactions are of particular interest. acs.orgresearchgate.netresearchgate.netrsc.org Transition state (TS) modeling allows for the identification of the highest energy point along a reaction coordinate, the transition state structure.
The energy of this TS, relative to the reactants, determines the activation energy of the reaction, which is directly related to the reaction rate. Computational chemists can model the reaction of this compound with a nucleophile (e.g., a thiol or an amine) to understand the mechanism of addition to the α,β-unsaturated system. acs.org
Calculations would involve:
Locating Reactant and Product Structures: Optimizing the geometries of the starting materials and the final adduct.
Searching for the Transition State: Using algorithms to find the saddle point on the potential energy surface connecting reactants and products.
Verifying the Transition State: Performing a frequency calculation to ensure the TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the TS to confirm it connects the intended reactants and products.
The presence of the chloro and methyl substituents on the double bond will influence the regioselectivity and stereoselectivity of addition reactions, which can be rationalized by analyzing the properties of the calculated transition states.
Table 3: Hypothetical Activation Energies for Michael Addition to Acrylic Acid Derivatives
| Michael Acceptor | Nucleophile | Activation Energy (kcal/mol) |
| Acrylic Acid | Methylamine | 12.5 |
| This compound | Methylamine | 14.2 |
| Methyl Acrylate | Thiophenol | 10.8 |
Note: These values are illustrative and intended to show comparative trends.
Structure-Reactivity Relationship Studies through Theoretical Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govcust.edu.twdovepress.comnih.govsemanticscholar.org For a series of substituted propenoic acids, including this compound, a QSAR model could be developed to predict properties like toxicity or reaction rates.
The process involves:
Data Set Assembly: Compiling a set of molecules with known activities.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or quantum chemical descriptors like those mentioned in section 5.1.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that relates a subset of descriptors to the observed activity. nih.govsemanticscholar.org
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For this compound, descriptors such as the electrophilicity index (ω), the charge on the β-carbon, and steric parameters would likely be important in models predicting its reactivity in Michael additions. Such theoretical studies can guide the synthesis of new derivatives with tailored reactivity profiles.
Applications of 3 Chloro 2 Methylprop 2 Enoic Acid As a Chemical Intermediate
Role in the Synthesis of Pharmaceutically Relevant Scaffolds
The quest for novel therapeutic agents often relies on the availability of unique chemical scaffolds that can be elaborated into a library of potential drug candidates. 3-Chloro-2-methylprop-2-enoic acid serves as a foundational element in the construction of such scaffolds.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. The reactivity of this compound lends itself to the synthesis of various nitrogen-containing heterocycles. While direct examples involving this specific acid are not extensively documented in readily available literature, the analogous reactivity of similar α,β-unsaturated acids suggests its potential. For instance, related 3-aroylprop-2-enoic acids are known to react with binucleophiles like diamines and hydrazines to form heterocyclic systems such as benzodiazepines and pyridazinones. The presence of the chloro- and methyl- substituents on the acrylic acid backbone of this compound can be exploited to introduce specific functionalities and stereocenters in the resulting heterocyclic products, which is a key aspect in designing pharmacologically active molecules. chalmers.se
A study on the synthesis of amides and hydrazides from a related compound, 3-chloro-3-(trimethylsilyl)prop-2-enoic acid, highlights the potential for creating polyfunctional reagents that can serve as substrates for designing new bioactive molecules. mdpi.com This suggests that this compound and its derivatives can be valuable intermediates in the synthesis of complex molecules with potential biological activity. mdpi.com
Beyond heterocyclic synthesis, this compound can serve as a versatile building block in multi-step organic syntheses of complex, biologically active molecules. researchgate.net Its functional groups offer multiple points for chemical modification. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the double bond can undergo various addition reactions. The chlorine atom can be displaced by a range of nucleophiles, further expanding its synthetic utility.
A related compound, 3-chloro-2-methylpropene (B57409), is utilized as an intermediate in the production of pharmaceuticals, indicating the potential of the C4 chlorinated backbone in medicinal chemistry. orgsyn.orgopenmedicinalchemistryjournal.com
Utilization in Material Science Applications
The unique chemical structure of this compound also makes it a candidate for applications in material science, particularly in the development of new polymers and specialty chemicals.
The presence of a polymerizable double bond in this compound suggests its potential use as a monomer in the synthesis of functional polymers. While specific studies on the polymerization of this compound are not widely reported, research on analogous chlorinated monomers provides insights into its potential behavior. For example, the polymerization of chloroethyl methacrylates has been investigated, revealing that the presence of chlorine substituents can influence the properties of the resulting polymers. mdpi.com
The related compound, 3-chloro-2-methyl-1-propene, is listed as a monomer and is used in polymerization studies. mdpi.comnih.gov This suggests that the acrylic acid counterpart could also be explored for creating polymers with specific properties imparted by the chloro and methyl groups.
This compound can serve as an intermediate in the synthesis of various specialty chemicals and additives. Its derivatives could find use in a range of industrial applications. For instance, a US patent describes a process for the hydrochlorination of electron-deficient alkenes, including methacrylic acid, to produce 3-chlorosubstituted carbonyl compounds like 3-chloro-2-methyl propionic acid. certifico.com These compounds are mentioned as raw materials for manufacturing biocides, colorants, pharmaceutical products, and additives for plastics. certifico.com
The related compound, 3-chloro-2-methylpropene, is a known intermediate in the manufacture of plastics and other organic chemicals. orgsyn.orgopenmedicinalchemistryjournal.com
Development of Derivatives for Specific Research Purposes
The reactivity of this compound allows for the creation of a variety of derivatives with tailored properties for specific research applications. By modifying its functional groups, chemists can design molecules for use as probes, ligands, or building blocks in more complex syntheses.
A notable example is the synthesis of amides and hydrazides from 3-chloro-3-(trimethylsilyl)prop-2-enoic acid. mdpi.com This research demonstrates the potential to create polyfunctional reagents with interrelated reaction centers from a similar structural backbone. mdpi.com These derivatives are of interest as potential biologically active compounds and as substrates for designing new bioactive molecules. mdpi.com The synthesis of the corresponding acid chloride, 3-chloro-2-methylpropionyl chloride, from the saturated analog also points to the potential for creating reactive derivatives for further synthetic transformations. who.int
Derivatives and Analogues of 3 Chloro 2 Methylprop 2 Enoic Acid: Synthesis and Reactivity Research
Synthesis of Halogenated Derivatives and Analogues
The synthesis of halogenated derivatives of 3-chloro-2-methylprop-2-enoic acid can be achieved through various methodologies. One notable approach involves the pyrolysis of tris(chloromethyl)acetic acid, which can be prepared from pentaerythritol. orgsyn.org This process ultimately yields 3-chloro-2-(chloromethyl)-1-propene, a related halogenated compound. orgsyn.org An alternative method for preparing this compound is the direct chlorination of 3-chloro-2-methyl-1-propene with elemental chlorine. orgsyn.org
Further research has demonstrated the halogenation of other molecular scaffolds, which can be conceptually applied to the synthesis of halogenated analogues. For instance, the halogenation of 2-trifluoromethylindole using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), bromine, or iodine can produce 3-chloro-, 3-bromo-, and 3-iodo- derivatives in high yields. semanticscholar.orgnih.gov These reactions proceed efficiently without the need for Lewis acid catalysts, highlighting the reactivity of the indole (B1671886) ring towards electrophiles. semanticscholar.orgnih.gov
The synthesis of 3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino derivatives has also been reported. This multi-step synthesis starts from 2-aminobenzothiazole-6-carboxylic acid, which undergoes condensation with chloroacetyl chloride, amination with hydrazine (B178648) hydrate (B1144303), and subsequent condensation with various aromatic aldehydes to form Schiff bases. mdpi.com These intermediates then undergo dehydrative annulation with chloroacetyl chloride in the presence of triethylamine (B128534) to yield the final halogenated azetidinone products. mdpi.com
A different synthetic strategy involves the reaction of 3-(trimethylsilyl)propynoic acid with thionyl chloride in the presence of DMF, followed by treatment with oxalyl chloride, to produce 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride. researchgate.net This intermediate can then be reacted with various amines and hydrazines to afford the corresponding amides and hydrazides. researchgate.net
Table 1: Examples of Halogenation Reactions
| Starting Material | Reagent(s) | Product | Yield (%) |
|---|---|---|---|
| 2-(Trifluoromethyl)-1H-indole | N-Chlorosuccinimide (NCS) | 3-Chloro-2-(trifluoromethyl)-1H-indole | 95 |
| 2-(Trifluoromethyl)-1H-indole | N-Bromosuccinimide (NBS) | 3-Bromo-2-(trifluoromethyl)-1H-indole | 98 |
| 2-(Trifluoromethyl)-1H-indole | Iodine | 3-Iodo-2-(trifluoromethyl)-1H-indole | 92 |
| Schiff bases (from 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid and aromatic aldehydes) | Chloroacetyl chloride, Triethylamine | 2-{2-[3-Chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acids | 50-77 |
Alkyl and Aryl Substituted Analogues: Synthetic Routes and Reactivity
The synthesis of alkyl and aryl substituted analogues of this compound can be approached through various synthetic strategies. For instance, 3-chloro-2-methylphenol, an aryl substituted analogue, can be obtained by reacting 2-chlorotoluene (B165313) with sodium methoxide (B1231860) in a suitable solvent, followed by treatment with sodium isopropyl thiolate. google.com
The Sonogashira coupling reaction is a powerful tool for the synthesis of aryl-substituted acetylenic compounds. mdpi.com This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide provides a direct route to introduce aryl substituents. mdpi.com For example, new aryl-substituted acetylenic monoterpene derivatives have been synthesized with yields of 70-82% using PdCl₂(PPh₃)₂, CuI, and Et₃N. mdpi.com
The synthesis of aryl-substituted monoazines can be achieved through nucleophilic substitution of hydrogen using organolithium reagents. researchgate.net This method allows for the direct formation of C-C bonds in arenes and hetarenes. researchgate.net
In terms of reactivity, 3-aroylprop-2-enoic acids have been shown to react with various nucleophiles to form heterocyclic compounds. idosi.org For example, reaction with 4-hydroxyquinazoline (B93491) yields a quinazoline (B50416) derivative, which can be further reacted with hydroxylamine (B1172632) hydrochloride or hydrazine hydrate to produce oxazinone and pyridazinone derivatives, respectively. idosi.org
The reactivity of 3-halogenated indoles with various nucleophiles has also been investigated. The reaction with 4-methylthiophenol can lead to the corresponding sulfides, while palladium-catalyzed cross-coupling with phenylboronic acid or phenylacetylene (B144264) can yield 3-phenyl-2-CF₃-indoles and acetylenic derivatives. nih.gov
Table 2: Synthesis of Alkyl and Aryl Substituted Analogues
| Starting Material | Reagent(s) | Product Type |
|---|---|---|
| 2-Chlorotoluene | Sodium methoxide, Sodium isopropyl thiolate | Alkyl-substituted chlorophenol |
| Terminal alkyne, Aryl halide | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-substituted alkyne |
| Monoazine | Organolithium reagent | Aryl-substituted monoazine |
Research into Stereoselective Synthesis of Chiral Derivatives
The stereoselective synthesis of chiral derivatives is a critical area of research, as chirality plays a crucial role in the biological activity of many compounds. Chiral sulfinyl compounds, such as sulfoxides and sulfinamides, are important as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.gov
One approach to stereoselective synthesis involves the use of chiral auxiliaries derived from natural sources. For example, menthol (B31143) and diacetone-d-glucose (B1670380) have been used in the diastereoselective preparation of sulfinates. nih.gov The Andersen method, a well-established procedure for the stereoselective synthesis of sulfoxides, is based on the use of crystalline (1R,2S,5R,Sₛ)-(-)-menthyl p-toluenesulfinate. nih.gov
Enantioselective oxidation is another strategy for preparing chiral compounds. The oxidation of aryl disulfides to thiosulfinates has been achieved using chiral peroxycamphoric acid, although with low enantioselectivity. nih.gov More efficient systems, such as those employing Davis' 2-sulfonyloxaziridines or a combination of t-BuOOH/Ti(O-iPr)₄/DET, have shown improved enantiomeric excesses. nih.gov
The synthesis of chiral epoxides, which are valuable synthetic intermediates, has been accomplished through chemo-enzymatic pathways. mdpi.com For instance, ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from the bio-based chiral compound levoglucosenone. This multi-step process involves a lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and subsequent treatment with a sodium alkoxide. mdpi.com
Table 3: Methods for Stereoselective Synthesis
| Method | Key Reagent/Catalyst | Target Chiral Derivative |
|---|---|---|
| Diastereoselective Synthesis | (-)-Menthyl p-toluenesulfinate | Chiral sulfoxides |
| Enantioselective Oxidation | Chiral peroxycamphoric acid | Chiral thiosulfinates |
Environmental Fate and Degradation Research of 3 Chloro 2 Methylprop 2 Enoic Acid
Photodegradation Pathways and Mechanisms
There is a lack of specific studies investigating the photodegradation of 3-chloro-2-methylprop-2-enoic acid. In general, the photodegradation of organic compounds in the environment can occur through direct photolysis, where the molecule absorbs sunlight and undergoes transformation, or indirect photolysis, which is mediated by photosensitized reactions involving other environmental components like hydroxyl radicals. For chlorinated acrylic acids, photodegradation is an expected pathway, but without experimental data on quantum yield and reaction kinetics for this compound, its specific atmospheric and aquatic half-lives under photolytic conditions cannot be determined.
Biodegradation Studies in Aquatic and Terrestrial Environments
Specific research on the biodegradation of this compound in both aquatic and terrestrial environments is not currently available. Biodegradation is a critical process that determines the persistence of a chemical in the environment, involving the breakdown of the compound by microorganisms. Studies on other acrylic acids suggest that they can be biodegradable. nih.gov However, the presence of a chlorine atom on the double bond in this compound could significantly influence its susceptibility to microbial attack, potentially making it more recalcitrant than its non-chlorinated analogs. Without dedicated studies, the specific microbial communities capable of degrading this compound, the metabolic pathways involved, and its biodegradation half-life in soil and water remain unknown.
Advanced Oxidation Processes for Environmental Remediation Research
There is no specific research on the application of Advanced Oxidation Processes (AOPs) for the remediation of this compound. AOPs, which include processes like ozonation, Fenton reactions, and photocatalysis, are a suite of powerful chemical treatment methods that generate highly reactive hydroxyl radicals to break down persistent organic pollutants. nih.gov While AOPs have been shown to be effective for the degradation of other chlorinated organic compounds, the specific reaction kinetics, degradation products, and mineralization efficiency for this compound have not been documented. Research in this area would be necessary to evaluate the feasibility of AOPs for treating water or soil contaminated with this compound.
Due to the absence of specific research data, a detailed article on the environmental fate and degradation of this compound cannot be generated at this time. Further experimental studies are required to elucidate its behavior and persistence in the environment.
Future Research Directions and Unexplored Avenues in 3 Chloro 2 Methylprop 2 Enoic Acid Chemistry
Integration with Flow Chemistry and Automated Synthesis Research
The shift towards continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. For a reactive molecule like 3-Chloro-2-methylprop-2-enoic acid, these technologies hold particular promise.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, can offer superior control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control is particularly beneficial when dealing with potentially exothermic or hazardous reactions. The small reaction volumes inherent in flow reactors minimize safety risks and allow for the rapid screening of reaction conditions to identify optimal parameters.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the research and development process. These systems can be programmed to perform a series of reactions, purifications, and analyses with minimal human intervention. This high-throughput capability would enable the rapid exploration of the chemical space around this compound, facilitating the synthesis and evaluation of a diverse library of derivatives for various applications.
Table 1: Comparison of Batch vs. Flow Chemistry for this compound Reactions
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Milligrams to kilograms | Nanograms to kilograms |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes |
| Process Control | Difficult to precisely control | Precise control over temperature, pressure, time |
| Scalability | Often requires re-optimization | Linear, by running longer or in parallel |
Exploration of Novel Catalytic Transformations
The reactivity of this compound is largely dictated by its carbon-carbon double bond, the carboxylic acid group, and the chlorine atom. This combination of functional groups opens the door to a wide array of catalytic transformations that remain largely unexplored.
Future research could focus on developing novel catalytic systems for reactions such as:
Asymmetric Hydrogenation: The creation of chiral centers is of paramount importance in medicinal chemistry and materials science. Developing enantioselective catalysts for the hydrogenation of the double bond in this compound would provide access to valuable chiral building blocks.
Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated carbon. This would enable the synthesis of a diverse range of substituted acrylic acid derivatives.
C-H Activation: Direct functionalization of the carbon-hydrogen bonds of the methyl group or the vinylic position through transition metal catalysis would represent a highly atom-economical approach to creating more complex molecules.
The successful development of these catalytic transformations would significantly expand the synthetic utility of this compound, transforming it from a simple starting material into a versatile platform for constructing complex molecular architectures.
Potential for Bio-inspired Synthesis and Biocatalysis
Nature often provides elegant and highly efficient solutions to complex chemical transformations. The fields of bio-inspired synthesis and biocatalysis aim to harness the power of biological systems for chemical production.
While this compound is not known to be a natural product, its structural motifs are found in various biologically active molecules. This suggests that enzymes could potentially be engineered or discovered to act upon this substrate.
Future research in this area could involve:
Enzymatic Reductions: Identifying or engineering reductases that can selectively reduce the double bond or the carboxylic acid group of this compound.
Halogenase and Dehalogenase Activity: Exploring the use of enzymes to either introduce or remove the chlorine atom, potentially leading to more environmentally friendly synthetic routes.
Whole-Cell Biotransformations: Utilizing microorganisms to perform multi-step transformations on this compound, offering a sustainable and potentially cost-effective alternative to traditional chemical synthesis. A study on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using E. coli demonstrates the potential of whole-cell transformations for producing halogenated compounds. nih.gov
The integration of biocatalysis into the synthetic strategies for this compound derivatives could lead to the development of greener and more sustainable processes for the production of valuable chemicals.
Q & A
Basic Research Questions
Q. What are the systematic IUPAC naming conventions for 3-Chloro-2-methylprop-2-enoic acid, and how do they distinguish it from structurally similar compounds?
- The compound is named systematically as This compound based on IUPAC rules, prioritizing the longest carbon chain containing the carboxylic acid group (-COOH) and assigning substituents (chloro and methyl groups) the lowest possible locants. Retained names like "propionic acid" are not acceptable for substituted derivatives . Key synonyms include 3-Chloro-2-methylprop-1-ene and Methallyl chloride, but these refer to non-carboxylic acid derivatives and must be carefully distinguished .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Essential practices include:
- Engineering controls : Use fume hoods to limit airborne exposure .
- Personal protective equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats .
- Emergency measures : Immediate access to eyewash stations and emergency showers .
- Contamination management : Prohibit eating/drinking in labs; decontaminate clothing before reuse .
Q. How can researchers verify the purity of this compound after synthesis?
- Analytical methods :
- Chromatography : HPLC or GC-MS to detect organic impurities .
- Spectroscopy : NMR (¹H/¹³C) to confirm molecular structure and assess stereochemical purity .
- Titration : Acid-base titration to quantify carboxylic acid content .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectroscopic data for this compound be resolved?
- Step 1 : Re-examine experimental conditions (e.g., solvent effects, temperature) that may alter spectral outputs .
- Step 2 : Use high-resolution techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Step 3 : Compare computational models (e.g., Gaussian for DFT calculations) with crystallographic data (if available) to validate conformational predictions .
- Example : Discrepancies in IR carbonyl stretches may arise from intermolecular hydrogen bonding; single-crystal X-ray diffraction (using SHELX programs) can clarify molecular packing .
Q. What experimental designs are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?
- Kinetic studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to track intermediate formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents may stabilize carbocation intermediates .
- Competitive experiments : Compare reactivity with analogs (e.g., 3-Chloro-2-hydroxypropanoic acid) to isolate electronic vs. steric effects .
Q. How can computational modeling predict the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
